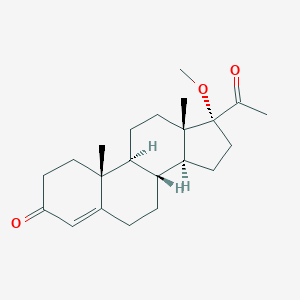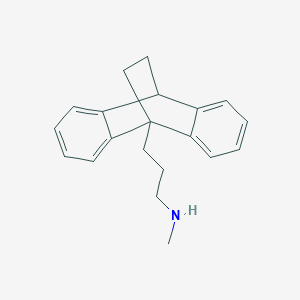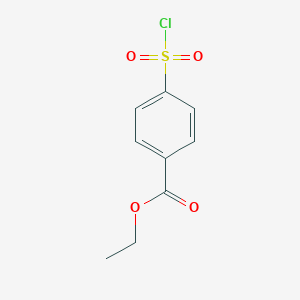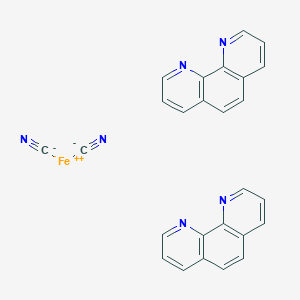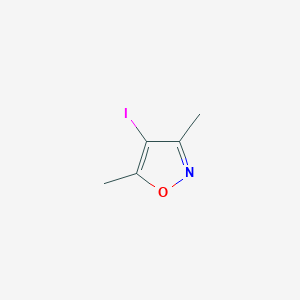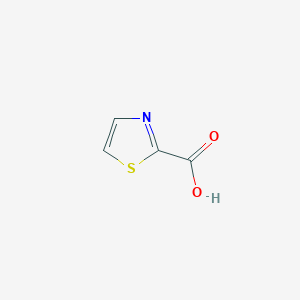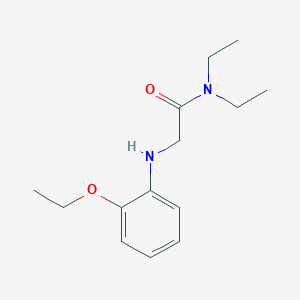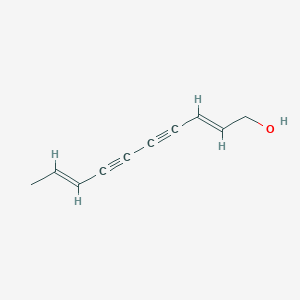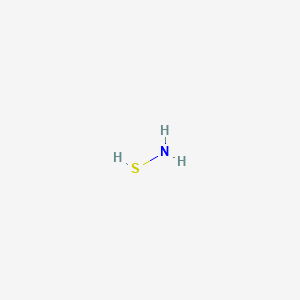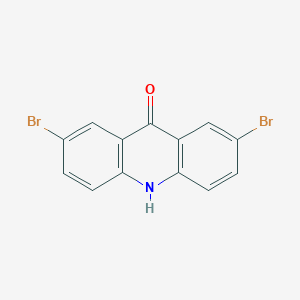
2,7-dibromo-10H-acridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-10H-acridin-9-one is a derivative of acridin-9-one, a compound known for its unique planar structure and diverse applications in various fields The presence of bromine atoms at the 2 and 7 positions enhances its reactivity and potential for further functionalization
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves the bromination of acridin-9-one. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,7-Dibromo-10H-acridin-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acridin-9-one core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted acridin-9-one derivatives can be obtained.
Oxidation Products: Oxidized forms of acridin-9-one with additional functional groups.
Reduction Products: Reduced forms of acridin-9-one, potentially leading to dihydroacridin-9-one derivatives.
科学的研究の応用
2,7-Dibromo-10H-acridin-9-one has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting materials.
Photochemistry: Employed in the development of photoluminescent materials and studies on photophysical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial research.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,7-dibromo-10H-acridin-9-one depends on its application. In photochemistry, its unique electronic structure allows it to participate in energy transfer processes and exhibit fluorescence. In medicinal chemistry, it may interact with biological targets such as DNA or enzymes, leading to potential therapeutic effects. The bromine atoms can also facilitate interactions with specific molecular targets, enhancing its activity.
類似化合物との比較
Similar Compounds
2,7-Dichloro-10H-acridin-9-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,7-Difluoro-10H-acridin-9-one: Fluorine atoms provide different electronic effects compared to bromine.
2,7-Diiodo-10H-acridin-9-one: Iodine atoms can lead to different substitution patterns and reactivity.
Uniqueness
2,7-Dibromo-10H-acridin-9-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity, making it a valuable intermediate for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures highlights its versatility compared to other halogenated derivatives.
特性
IUPAC Name |
2,7-dibromo-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEGIHZSVGKVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396131 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-14-4 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

